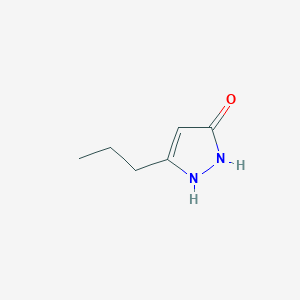

5-Propyl-1,2-dihydropyrazol-3-one

Description

Structure

3D Structure

Properties

IUPAC Name |

5-propyl-1,2-dihydropyrazol-3-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10N2O/c1-2-3-5-4-6(9)8-7-5/h4H,2-3H2,1H3,(H2,7,8,9) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NXFXPKZEULTGKQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=CC(=O)NN1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

126.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 5 Propyl 1,2 Dihydropyrazol 3 One and Its Structural Analogues

Conventional Synthetic Pathways to the Pyrazolone (B3327878) Scaffold

The foundational methods for constructing the pyrazolone ring system have been established for over a century and continue to be fundamental in organic synthesis. These pathways are characterized by their reliability and broad applicability.

Cyclocondensation Reactions of Hydrazines with β-Keto Esters and Related 1,3-Dicarbonyl Systems

The most direct and widely employed method for synthesizing pyrazolone derivatives is the cyclocondensation reaction between a hydrazine (B178648) derivative and a 1,3-dicarbonyl compound. mdpi.com This reaction serves as a primary route to the pyrazolone core. mdpi.comresearchgate.net The process involves the reaction of a bidentate nucleophile, typically hydrazine or its substituted variants, with a 1,3-dielectrophilic partner like a β-keto ester (e.g., ethyl acetoacetate). mdpi.comijpsr.com

The reaction mechanism proceeds through the initial formation of a hydrazone intermediate, followed by an intramolecular cyclization and dehydration to yield the final pyrazolone ring. nih.gov The versatility of this method is demonstrated by its tolerance for a wide range of substituents on both the hydrazine and the dicarbonyl component, allowing for the creation of a diverse library of pyrazolone analogues. researchgate.net For instance, the reaction can be extended to a four-component synthesis where β-ketoesters first react with hydrazine to form pyrazolones, which then act as intermediates in subsequent reactions. nih.govbeilstein-journals.org The condensation of ethyl acetoacetate (B1235776) with phenylhydrazine (B124118) is a classic example that yields 3-methyl-1-phenyl-1H-pyrazol-5-ol. nih.gov

Knorr Pyrazole (B372694) Synthesis and its Modern Adaptations

The Knorr pyrazole synthesis, first reported by Ludwig Knorr in 1883, is a cornerstone of heterocyclic chemistry and a specific, highly significant example of the cyclocondensation reaction. mdpi.comglobalresearchonline.net The classical Knorr synthesis involves the reaction of a β-keto ester with a hydrazine derivative, often in the presence of a catalytic amount of acid, to produce a pyrazolone. nih.govjk-sci.com This method remains a fundamental approach for obtaining 2-pyrazolin-5-ones. nih.gov

The mechanism involves an initial attack by the hydrazine on one of the carbonyl groups of the 1,3-dicarbonyl compound to form an imine, followed by a second intramolecular attack from the other nitrogen atom on the remaining carbonyl group, leading to cyclization and the formation of the pyrazole ring. jk-sci.com A challenge in the classical Knorr synthesis is the potential formation of two regioisomers when an unsymmetrical 1,3-dicarbonyl compound is used. mdpi.com

Modern adaptations of the Knorr synthesis focus on improving reaction conditions, yields, and regioselectivity. These adaptations often fall under the umbrella of advanced strategies, such as using microwave irradiation or novel catalytic systems, which significantly enhance the efficiency and environmental friendliness of the original protocol. jk-sci.com For example, a nano-organocatalyst has been developed for a microwave-assisted Paal-Knorr reaction, showcasing how modern technology can refine this classic transformation. jk-sci.com

Advanced and Sustainable Synthetic Strategies

In response to the growing demand for greener and more efficient chemical processes, modern synthetic chemistry has seen the development of advanced protocols for pyrazolone synthesis. These strategies prioritize reduced reaction times, energy consumption, and waste generation.

Microwave-Assisted Synthetic Protocols

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating the synthesis of heterocyclic compounds, including pyrazolones. tandfonline.comyoutube.com This nonconventional energy source offers significant advantages over traditional heating methods, such as rapid reaction rates, increased product yields, and often cleaner reactions with easier work-ups. scielo.bryoutube.com

The application of microwave irradiation to the synthesis of pyrazolones, often from β-keto esters and hydrazines, provides a simple and direct one-pot approach. scielo.br This methodology can dramatically reduce reaction times from hours to mere minutes. nih.govscielo.br Furthermore, microwave-assisted protocols are frequently combined with solvent-free conditions, further enhancing their "green" credentials by minimizing the use of hazardous organic solvents. tandfonline.comscielo.br For example, a one-pot synthesis of 4-arylidenepyrazolone derivatives was achieved in good to excellent yields (51–98%) in just 10 minutes under microwave irradiation without any solvent. nih.gov

| Parameter | Conventional Method | Microwave-Assisted Method | Reference |

|---|---|---|---|

| Reaction Time | Several hours | Minutes (e.g., 10-15 min) | nih.govscielo.br |

| Energy Source | Oil bath, heating mantle | Microwave irradiation | youtube.comscielo.br |

| Solvent Use | Often requires organic solvents | Can be performed solvent-free | nih.govtandfonline.comscielo.br |

| Work-up | Can be extensive | Often simpler, minimal purification | scielo.br |

Solvent-Free Reaction Environments

Conducting chemical reactions in the absence of a solvent, known as solvent-free or "neat" reaction conditions, is a key principle of green chemistry. This approach reduces environmental impact, lowers costs, and can simplify product purification. tandfonline.comresearchgate.net The synthesis of pyrazolones is particularly amenable to solvent-free conditions, especially when coupled with microwave irradiation. nih.govscielo.br

Several studies have reported the successful one-pot synthesis of pyrazolone derivatives by reacting starting materials like β-keto esters and hydrazines without any medium. scielo.brtandfonline.com For instance, a practical and high-speed synthesis of various pyrazolones was achieved by simply mixing the reactants and irradiating them in a microwave oven, providing advantages in terms of shorter reaction times and minimal need for product purification. scielo.br Another efficient, one-pot solvent-free synthesis of pyrazolone-1,3-dithiolan hybrids has been reported, demonstrating the versatility of this eco-friendly approach. tandfonline.comresearchgate.net

Catalytic Systems in Pyrazolone Formation (e.g., Heteropolyacids, Nanocatalysis)

The use of catalysts is central to modern organic synthesis, offering pathways to increased reaction rates, higher yields, and greater selectivity under milder conditions. In pyrazolone synthesis, various catalytic systems, including heteropolyacids and nanocatalysts, have been successfully implemented.

Heteropolyacids (HPAs) are complex inorganic polyoxometalates that possess strong Brønsted acidity, making them excellent solid acid catalysts for a variety of organic transformations. ijpcbs.comconicet.gov.ar Their use in pyrazolone synthesis provides an efficient and environmentally friendly alternative to traditional acid catalysts. Keggin-type heteropolyacids, for example, have been used to catalyze the reaction between 3-acetyldihydrofuran-2(3H)-one and thiosemicarbazide (B42300) derivatives, resulting in excellent yields and significantly shorter reaction times compared to the uncatalyzed reaction. ijpcbs.comijpcbs.com The catalyst is often reusable, adding to the sustainability of the process. conicet.gov.ar Iron-doped heteropolyacids have also been developed as efficient nanocatalysts for pyranopyrazole synthesis. bohrium.com

Nanocatalysis leverages the unique properties of materials at the nanoscale, such as high surface-area-to-volume ratios and enhanced reactivity, to improve catalytic performance. taylorfrancis.com In pyrazolone synthesis, various nanocatalysts have been shown to be highly effective. These include:

Titanium dioxide nanowires: Used in the one-pot, four-component synthesis of triheterocyclic compounds containing a pyrazole ring. rsc.org

Magnetic Nanoparticles: Superparamagnetic nanocatalysts like Fe3O4@THAM-piperazine and CoFe2O4@SiO2-HClO4 have been developed for the synthesis of pyranopyrazole derivatives. tandfonline.comresearchgate.net A key advantage of these catalysts is their easy separation from the reaction mixture using an external magnet, allowing for simple recovery and reuse. tandfonline.comresearchgate.net

Metal Oxides: Nano-ZnO has been employed as a highly efficient and environmentally friendly catalyst for the condensation of phenylhydrazine with ethyl acetoacetate. nih.gov

These advanced catalytic systems represent a significant step forward in the synthesis of pyrazolones, offering high efficiency, selectivity, and sustainability. taylorfrancis.comthieme-connect.com

| Catalyst Type | Specific Catalyst | Reaction | Key Advantages | Reference |

|---|---|---|---|---|

| Heteropolyacid | Keggin-type (H4SiW12O14) | Synthesis of pyrazolone derivatives | Excellent yields, short reaction times | ijpcbs.com |

| Heteropolyacid | Iron-doped heteropoly acid (FePWV) | One-pot synthesis of pyranopyrazole analogues | High yields (88-98%), rapid ( < 20 min), reusable | bohrium.com |

| Nanocatalyst | Titanium dioxide nanowires | One-pot four-component synthesis of pyrazole-containing compounds | Good tolerance of various functional groups | rsc.org |

| Nanocatalyst | Fe3O4@THAM-piperazine (magnetic) | Synthesis of pyranopyrazole derivatives | Easy workup, short reaction time, reusable (6 times) | tandfonline.com |

| Nanocatalyst | CoFe2O4@SiO2-HClO4 (magnetic) | Microwave-assisted synthesis of pyrano[2,3-c]pyrazoles | Environmentally benign, rapid, inexpensive, reusable | researchgate.net |

| Nanocatalyst | Nano-ZnO | Condensation of ethyl acetoacetate and phenylhydrazine | Excellent yield (95%), environmentally friendly | nih.gov |

Multi-Component Reaction Approaches to Pyrazolone Derivatives

Multi-component reactions (MCRs) have emerged as powerful tools in organic synthesis, offering significant advantages such as high atom economy, reduced number of purification steps, and lower energy consumption, which aligns with the principles of green chemistry. acs.org These reactions allow for the construction of complex molecules like pyrazolone derivatives in a single step from three or more starting materials, enhancing synthetic efficiency. mdpi.com

The synthesis of the pyrazolone core via MCRs often involves the condensation of a β-ketoester, a hydrazine derivative, and an aldehyde. beilstein-journals.org For instance, a common three-component approach involves the reaction of ethyl acetoacetate, hydrazine hydrate (B1144303), and an appropriate aldehyde. acs.org To synthesize derivatives with fused rings, such as pyrano[2,3-c]pyrazoles, a four-component reaction is often employed, typically involving an aldehyde, malononitrile (B47326), a β-ketoester like ethyl acetoacetate, and hydrazine hydrate. researchgate.netnih.gov These reactions can be catalyzed by various agents, including basic catalysts like piperidine (B6355638), or promoted by green media such as water or ethanol, sometimes under microwave or ultrasound irradiation to accelerate the reaction rate and improve yields. researchgate.netmdpi.comnih.gov

Several named MCRs, while not always directly yielding 5-propyl-1,2-dihydropyrazol-3-one, provide the foundational chemistry for creating diverse pyrazolone libraries. The Groebke-Blackburn-Bienaymé reaction, for example, is a versatile MCR for synthesizing fused imidazole (B134444) rings, showcasing the power of MCRs in building heterocyclic systems. rug.nl The general principle of combining multiple reactants in one pot to form a complex product is the key takeaway, and this strategy is frequently adapted for pyrazolone synthesis. mdpi.combeilstein-journals.org The use of water as a solvent in these reactions is particularly noteworthy from an environmental standpoint. acs.orgfrontiersin.org

Table 1: Examples of Multi-Component Reactions for Pyrazolone-related Scaffolds

| Product Type | Reactants | Catalyst/Conditions | Key Advantages |

| Dihydropyrano[2,3-c]pyrazoles | Aldehyde, Malononitrile, Ethyl Acetoacetate, Hydrazine Hydrate | Piperidine in aqueous medium | High yields (85-93%), short reaction time (20 min), room temperature. mdpi.com |

| 2-Pyrazoline-5-ones | Ethyl Acetoacetate, Hydrazines, Imidazole | Imidazole in aqueous media | Green synthetic approach, simple procedure. acs.org |

| Pyrano[2,3-c]pyrazoles | Aldehydes, Malononitrile, 3-Methyl-1H-pyrazol-5(4H)-one | Microwave irradiation, piperidine in ethanol | Reduced reaction time (2-2.5 h), efficient. nih.gov |

| Indeno[2',1':5,6]pyrido[2,3-d]pyrazoles | Aromatic aldehyde, 3-methyl-1-phenyl-5-aminopyrazole, 1,3-indenedione | Sodium dodecyl sulfate (B86663) in water | Environmentally benign, simple operation. scispace.com |

Comparative Analysis of Synthetic Efficiency and Green Metrics (Yields, Reaction Times, Environmental Impact)

The efficiency and environmental friendliness of a synthetic route are critical for its practical application. Various methods for pyrazoline and pyrazolone synthesis can be compared based on metrics such as product yield, reaction time, and adherence to green chemistry principles. nih.gov

Conventional Methods: Traditional synthesis often involves refluxing the reactants in an organic solvent for several hours. nih.govresearchgate.net While effective, these methods typically suffer from drawbacks like long reaction times, the use of volatile and often toxic solvents, and sometimes produce lower yields (<70%). nih.gov The energy input required for prolonged heating also contributes to a higher environmental footprint.

Green Synthetic Methods: Modern approaches focus on improving efficiency and reducing environmental impact.

Microwave-Assisted Synthesis: This technique can dramatically reduce reaction times from hours to minutes and often leads to higher product yields by promoting efficient and uniform heating. nih.govresearchgate.net

Ultrasound-Assisted Synthesis: Sonication provides an alternative energy source that can also accelerate reaction rates and improve yields under mild conditions. acs.org

Green Solvents and Catalysts: The replacement of hazardous organic solvents with water, ethanol, or ionic liquids is a key aspect of green pyrazolone synthesis. researchgate.netbenthamdirect.com The use of benign catalysts, sometimes derived from natural sources, further enhances the green credentials of the synthesis. frontiersin.org

Green Chemistry Metrics: To quantify the "greenness" of a reaction, several metrics are used:

Atom Economy (AE): Measures how many atoms from the reactants are incorporated into the final product. MCRs generally have high atom economy. frontiersin.org

Reaction Mass Efficiency (RME): Calculates the ratio of the mass of the product to the total mass of reactants. researchgate.net

Environmental Factor (E-Factor): Represents the ratio of the mass of waste produced to the mass of the product. A lower E-factor signifies a greener process. frontiersin.org

Process Mass Intensity (PMI): This metric considers the total mass used in a process (reactants, solvents, reagents) to produce a certain mass of product. frontiersin.org

The data below illustrates the advantages of green synthetic techniques over conventional methods for synthesizing pyrazoline and pyrazolone derivatives.

Table 2: Comparison of Synthetic Methods for Pyrazoline Derivatives

| Method | Typical Reaction Time | Typical Product Yield | Key Advantages/Disadvantages |

| Conventional Heating | Hours | 55-75% | Long reaction times, often requires high temperatures, potential for by-product formation. researchgate.net |

| Microwave Irradiation | Minutes | 79-89% | Rapid, clean reactions, higher yields, energy efficient. nih.govresearchgate.net |

| Ultrasonic Irradiation | Minutes to < 1 hour | 72-89% | Shorter reaction times, good yields, mild conditions. nih.govacs.org |

| Grinding (Solvent-free) | Minutes | 78-94% | Environmentally friendly (no solvent), simple procedure. nih.gov |

| Ionic Liquids | Hours | 87-96% | High yields, potential for catalyst recycling, but solvent cost/toxicity can be a concern. nih.gov |

Exploration of Tautomerism and Conformational Dynamics in 5 Propyl 1,2 Dihydropyrazol 3 One

Fundamental Principles of Pyrazolone (B3327878) Tautomerism

Pyrazolone derivatives, including 5-Propyl-1,2-dihydropyrazol-3-one, can theoretically exist in several tautomeric forms due to the migration of a proton and the concomitant shift of double bonds. For a 5-substituted pyrazolone, three principal tautomers are generally considered: the NH-form (1,2-dihydropyrazol-3-one), the OH-form (pyrazol-3-ol), and the CH-form (pyrazol-5-one). bas.bgclockss.org The relative stability and, therefore, the predominant form in equilibrium, is dictated by a delicate balance of several factors. These include the intrinsic stability of the tautomers, the nature of substituents on the pyrazolone ring, the polarity of the solvent, temperature, and concentration. bas.bgnih.gov

The equilibrium between these forms is a dynamic process. In solution, the tautomers can rapidly interconvert, often leading to the observation of averaged spectroscopic signals. nih.gov The solvent plays a crucial role in stabilizing or destabilizing different tautomers. Polar solvents, for instance, can form hydrogen bonds with the NH and OH groups, thereby influencing the position of the equilibrium. nih.govnih.gov The inherent aromaticity of the pyrazole (B372694) ring in the OH-form can also be a significant driving force favoring this tautomer. nih.gov

Experimental Characterization of Tautomeric Forms (e.g., Spectroscopic Evidence)

The elucidation of the tautomeric composition of pyrazolones relies heavily on various spectroscopic techniques, with Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy being particularly powerful tools. nih.govtandfonline.com

NMR Spectroscopy: Both ¹H and ¹³C NMR spectroscopy provide invaluable insights into the predominant tautomeric form. The chemical shifts of the ring protons and carbons are highly sensitive to the electronic environment, which differs significantly between the tautomers. nih.govmdpi.com For instance, the presence of a signal for a CH₂ group in the pyrazolone ring is characteristic of the CH-form. mdpi.com Conversely, the absence of this signal and the presence of a broad signal for an OH or NH proton can suggest the presence of the OH or NH forms, respectively. clockss.orgnih.gov The coupling constants between adjacent protons can also aid in structural assignment. researchgate.net

Infrared (IR) Spectroscopy: IR spectroscopy is instrumental in identifying the functional groups present in the different tautomers. The NH-form will exhibit a characteristic C=O stretching vibration, while the OH-form will show a broad O-H stretching band and a C=N stretching vibration. tandfonline.com The CH-form will also have a distinct C=O absorption. The position and shape of these bands can be influenced by intra- and intermolecular hydrogen bonding.

The following table summarizes the expected characteristic spectroscopic data for the different tautomers of this compound, based on data reported for analogous pyrazolone derivatives.

| Tautomeric Form | Spectroscopic Method | Key Expected Signals |

| NH-form | ¹³C NMR | Signal for C=O |

| ¹H NMR | Signal for NH proton | |

| IR | C=O stretching vibration | |

| OH-form | ¹³C NMR | Signal for C-OH |

| ¹H NMR | Signal for OH proton | |

| IR | Broad O-H stretching vibration, C=N stretching vibration | |

| CH-form | ¹³C NMR | Signal for CH₂ in the ring |

| ¹H NMR | Signals for CH₂ protons | |

| IR | C=O stretching vibration |

Computational Approaches to Tautomeric Equilibrium and Energy Landscapes

In conjunction with experimental methods, computational quantum chemistry has emerged as a powerful tool for investigating the tautomeric equilibria of pyrazolones. researchgate.netsci-hub.se Density Functional Theory (DFT) calculations, for example, can be employed to determine the relative energies of the different tautomers and thus predict their relative populations at equilibrium. nih.govnih.gov These calculations can also provide insights into the transition states connecting the tautomers, allowing for the mapping of the potential energy landscape of the tautomerization process. nih.gov

Computational studies have shown that the choice of the theoretical method and basis set is crucial for obtaining accurate results. researchgate.net Furthermore, the inclusion of solvent effects, either through implicit continuum models or explicit solvent molecules, is often necessary to accurately model the tautomeric preferences in solution. nih.govnih.gov Theoretical calculations can also predict spectroscopic properties, such as NMR chemical shifts and IR vibrational frequencies, which can then be compared with experimental data to validate the computational model and aid in the assignment of the observed spectra to specific tautomers. researchgate.net

Influence of Substituents (e.g., Propyl Group) on Tautomeric Preferences

The nature of the substituent at the 5-position of the pyrazolone ring can significantly influence the tautomeric equilibrium. nih.govmdpi.com Both the electronic and steric properties of the substituent play a role. Electron-donating groups tend to stabilize the NH-form, while electron-withdrawing groups can favor the OH-form due to the potential for extended conjugation.

The steric bulk of the propyl group is also a factor to consider. While not excessively large, it can influence the conformational preferences of the molecule and potentially impact the solvation shell, which in turn can affect the tautomeric equilibrium.

The following table provides a qualitative comparison of the expected influence of different types of substituents at the 5-position on the tautomeric equilibrium of pyrazolones.

| Substituent Type | Electronic Effect | Expected Influence on Tautomeric Equilibrium |

| Alkyl (e.g., Propyl) | Weakly electron-donating | Slight stabilization of the NH-form |

| Aryl (e.g., Phenyl) | Can be electron-donating or -withdrawing depending on substitution | Complex influence, can stabilize OH-form through conjugation |

| Electron-withdrawing (e.g., Nitro, Acyl) | Strong electron-withdrawing | Favors the OH-form through extended conjugation |

| Electron-donating (e.g., Amino, Methoxy) | Strong electron-donating | Favors the NH-form |

Chemical Reactivity and Transformations of 5 Propyl 1,2 Dihydropyrazol 3 One

Electrophilic Substitution Reactions on the Pyrazolone (B3327878) Ring

The pyrazolone ring is susceptible to electrophilic attack, predominantly at the C-4 position, which is activated by the adjacent carbonyl group and the enolizable proton.

Vilsmeier-Haack Reaction: The Vilsmeier-Haack reaction introduces a formyl group onto the pyrazolone ring, typically at the C-4 position. ijpcbs.comcambridge.org This reaction involves an electrophilic substitution using a Vilsmeier reagent, generated from a substituted formamide (B127407) (like N,N-dimethylformamide, DMF) and phosphorus oxychloride (POCl₃). ijpcbs.comcambridge.org While specific studies on 5-propyl-1,2-dihydropyrazol-3-one are not abundant, the reaction is well-documented for other pyrazolone derivatives. nih.govnih.gov For instance, 1,3-disubstituted pyrazol-5-ones undergo formylation at the C-4 position to yield the corresponding 4-carbaldehydes. nih.gov The reaction of 5-chloro-1-(2-hydroxyethyl)-3-propylpyrazole with the Vilsmeier reagent results in formylation at C-4 and substitution of the hydroxyl group with chlorine. arkat-usa.org

Nitration: Nitration of pyrazolones also occurs at the active C-4 position. Nitrating agents such as nitric acid in sulfuric acid or other nitrosating species can be employed. The resulting 4-nitro-pyrazolone derivatives are valuable intermediates for further functionalization. For example, 5-amino-4-nitro-1,2-dihydro-3H-pyrazol-3-one is a known energetic material. rsc.org

Halogenation: Halogenation of pyrazolones, using reagents like chlorine, bromine, or N-halosuccinimides, readily proceeds at the C-4 position. researchgate.net The reaction of 3-methyl-1-phenyl-2-pyrazolin-5-one with chlorine can lead to the formation of 4,4-dichloropyrazolone. researchgate.net These halogenated pyrazolones are useful for introducing further diversity through cross-coupling reactions. nih.gov

| Reaction | Reagents | Position of Substitution | Product Type |

| Vilsmeier-Haack | DMF, POCl₃ | C-4 | 4-Formylpyrazolone |

| Nitration | HNO₃, H₂SO₄ | C-4 | 4-Nitropyrazolone |

| Halogenation | Cl₂, Br₂, NCS, NBS | C-4 | 4-Halopyrazolone |

Nucleophilic Additions and Substitutions

The pyrazolone ring and its substituents can undergo various nucleophilic reactions. Nucleophilic addition can occur at the carbonyl group, while nucleophilic substitution is common in derivatives. The presence of a nitro group on the pyrazolone ring can facilitate nucleophilic attack. smolecule.com

Derivatization Strategies via N-Functionalization

The nitrogen atoms of the pyrazolone ring are nucleophilic and can be readily functionalized through alkylation and acylation, which can influence the compound's properties and subsequent reactivity.

N-Alkylation: Alkylation can occur at either the N-1 or N-2 position, and the regioselectivity can be controlled by the reaction conditions and the nature of the substituents already present on the ring. The use of different alkylating agents (e.g., alkyl halides, sulfates) in the presence of a base leads to the corresponding N-alkylated pyrazolones.

N-Acylation: Acylation of the ring nitrogen atoms is another common transformation, often achieved using acid chlorides or anhydrides. This modification is useful for introducing a variety of functional groups and for protecting the nitrogen during other synthetic steps.

| Reaction Type | Reagents | Functional Group Introduced |

| N-Alkylation | Alkyl halide, Base | Alkyl group |

| N-Acylation | Acyl chloride, Base | Acyl group |

Derivatization Strategies via C-Functionalization (e.g., C-4 Position)

The C-4 position of this compound is particularly reactive due to the presence of an active methylene (B1212753) group, making it a prime site for carbon-carbon bond formation.

Mannich Reaction: The Mannich reaction is a three-component condensation involving an aldehyde (often formaldehyde), a primary or secondary amine, and the active methylene of the pyrazolone. organic-chemistry.org This reaction provides a straightforward route to 4-aminomethyl-substituted pyrazolones, which are valuable building blocks for more complex molecules. derpharmachemica.com

Knoevenagel Condensation: The Knoevenagel condensation involves the reaction of the active methylene group at C-4 with aldehydes or ketones, typically catalyzed by a weak base. wikipedia.orgorientjchem.org This reaction leads to the formation of 4-alkylidene or 4-arylidene pyrazolones. ijpsr.com The Doebner modification of this reaction uses pyridine (B92270) as a solvent and can lead to decarboxylation if a carboxylic acid group is present. organic-chemistry.org

Acylation: The C-4 position can be acylated using various acylating agents, such as acid chlorides or anhydrides, in the presence of a suitable base. This leads to the formation of 4-acylpyrazolones, which are important intermediates in the synthesis of various heterocyclic compounds and ligands for metal complexes. pvamu.edu

| Reaction | Reagents | Product Type |

| Mannich Reaction | Aldehyde, Amine | 4-Aminomethylpyrazolone |

| Knoevenagel Condensation | Aldehyde/Ketone, Base | 4-Alkylidene/Arylidene pyrazolone |

| Acylation | Acyl chloride, Base | 4-Acylpyrazolone |

Ring Opening and Rearrangement Pathways

The pyrazolone ring can undergo cleavage or rearrangement under specific conditions, leading to a variety of other heterocyclic or acyclic structures.

Ring Opening with Hydrazine (B178648): The reaction of certain pyrimidine (B1678525) derivatives, which can be synthesized from pyrazolones, with hydrazine hydrate (B1144303) can lead to unexpected ring opening, yielding pyrazoles and other products. researchgate.net This highlights a potential pathway for transforming the pyrazolone scaffold.

Rearrangement Reactions: Pyrazolones can undergo several types of rearrangement reactions. The Dimroth rearrangement is a well-known isomerization of certain nitrogen-containing heterocycles where endocyclic and exocyclic nitrogen atoms switch places, often catalyzed by acid or base. wikipedia.orgnih.gov While more common in triazoles and pyrimidines, related rearrangements can occur in pyrazolone systems. semanticscholar.org Acid-catalyzed rearrangements of pyrazolones with propargyl alcohols can lead to allenylated pyrazolones. rsc.orgnih.gov Base-catalyzed rearrangements are also known, for instance, in the conversion of N-propargyl pyrazol-5-ones. researchgate.net A nih.govrsc.org-sigmatropic rearrangement has been reported for α-alkylidene pyrazolinones with propargyl sulfonium (B1226848) salts. nih.govrsc.org

| Reaction Type | Key Conditions/Reagents | Resulting Structure |

| Ring Opening | Hydrazine hydrate | Pyrazole (B372694) and other fragments |

| Dimroth Rearrangement | Acid or Base | Isomeric pyrazolone derivative |

| Acid-Catalyzed Rearrangement | Propargyl alcohols, TsOH | 4-Allenylpyrazolone |

| Base-Catalyzed Rearrangement | Base (e.g., NaOAc, KOH) | Rearranged pyrazolone derivatives |

Advanced Spectroscopic and Analytical Methods for Research on 5 Propyl 1,2 Dihydropyrazol 3 One

Comprehensive Nuclear Magnetic Resonance (NMR) Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural analysis of 5-propyl-1,2-dihydropyrazol-3-one derivatives. Both ¹H and ¹³C NMR provide critical data for elucidating the molecular structure.

In the ¹H NMR spectrum of a derivative, 4-(3,4-Dimethoxyphenyl)-1-phenyl-2-n-propyl-1,2-dihydropyrazol-3-one, specific signals corresponding to the propyl group are observed. The terminal methyl (CH₃) protons of the propyl group typically appear as a triplet, in this case at δ 1.05 ppm with a coupling constant (J) of 7.4 Hz. The methylene (B1212753) (CH₂) protons adjacent to the methyl group appear as a multiplet in the range of δ 1.84–1.90 ppm. The methylene protons directly attached to the nitrogen atom of the pyrazolone (B3327878) ring are observed as a triplet at δ 4.30 ppm with a J value of 6.8 Hz. The aromatic and pyrazolone protons resonate further downfield. semanticscholar.org

¹³C NMR spectroscopy complements the proton data by providing information about the carbon skeleton. For the same derivative, the carbon signals for the n-propyl group are found at δ 14.14, 31.05, and a signal for the N-CH₂ carbon. Other notable signals include those for the methoxy (B1213986) groups and the various aromatic and pyrazolone ring carbons. semanticscholar.org The specific chemical shifts can vary depending on the solvent and the specific substituents on the pyrazolone ring. mdpi.com

Table 1: Representative ¹H NMR Data for a this compound Derivative semanticscholar.org

| Functional Group | Chemical Shift (δ ppm) | Multiplicity | Coupling Constant (J Hz) |

| N(CH₂)₂CH₃ | 1.05 | Triplet (t) | 7.4 |

| NCH₂CH₂ CH₃ | 1.84–1.90 | Multiplet (m) | - |

| NCH₂ CH₂CH₃ | 4.30 | Triplet (t) | 6.8 |

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group and Structural Characterization

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, is instrumental in identifying the functional groups present in this compound and its analogs.

FT-IR Spectroscopy: The FT-IR spectrum of pyrazolone derivatives reveals characteristic absorption bands. A prominent band is typically observed for the carbonyl (C=O) stretching vibration of the pyrazolone ring, usually in the range of 1696–1710 cm⁻¹. The C=N stretching frequency is also identifiable, appearing between 1588 and 1612 cm⁻¹. nih.gov The presence of N-H and C-H stretching vibrations can also be confirmed in the higher frequency regions of the spectrum. nih.gov

Raman Spectroscopy: Raman spectroscopy provides complementary information to FT-IR. For related pyrazole (B372694) compounds, FT-Raman spectra have been used to investigate the vibrational modes of the molecule, including the ring stretching and deformation vibrations. science.govmedscape.com The analysis of both FT-IR and Raman spectra, often aided by computational methods like Density Functional Theory (DFT), allows for a comprehensive assignment of the vibrational modes and a deeper understanding of the molecular structure. medscape.com

Table 2: Key FT-IR Absorption Bands for Pyrazolone Derivatives nih.gov

| Functional Group | Wavenumber Range (cm⁻¹) |

| Carbonyl (C=O) | 1696–1710 |

| Imine (C=N) | 1588–1612 |

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass and Fragmentation Studies

High-Resolution Mass Spectrometry (HRMS) is a powerful tool for determining the precise molecular weight and elemental composition of this compound derivatives. This technique provides highly accurate mass measurements, which are crucial for confirming the molecular formula of newly synthesized compounds. acs.orgmdpi.com

In studies of related pyrazolone compounds, Electrospray Ionization (ESI) is a commonly used ionization method in conjunction with mass spectrometry. For instance, in the analysis of 4-(3,4-Dimethoxyphenyl)-1-phenyl-2-n-propyl-1,2-dihydropyrazol-3-one, the calculated mass for the protonated molecule [M+H]⁺ was 339.15, which closely matched the theoretical value. semanticscholar.org This level of accuracy helps to distinguish between compounds with similar nominal masses.

Furthermore, fragmentation studies within the mass spectrometer can provide valuable structural information by revealing the characteristic breakdown patterns of the molecule, helping to identify its constituent parts. mdpi.com

X-ray Diffraction Crystallography for Solid-State Molecular Architecture

For pyrazolone derivatives, single-crystal X-ray analysis has been used to confirm the molecular structure and to study intermolecular interactions, such as hydrogen bonding. researchgate.netmdpi.comresearchgate.net For example, studies on related pyrazolone Schiff base ligands have revealed details about their tautomeric forms and the presence of intramolecular hydrogen bonds. researchgate.net The crystal system and space group, determined from the diffraction pattern, describe the symmetry of the crystal lattice. nih.gov This detailed structural information is invaluable for understanding the physical properties and chemical reactivity of the compound.

Chromatographic and Separation Techniques for Reaction Monitoring and Product Isolation

Chromatographic techniques are essential for the purification and analysis of this compound and its derivatives throughout the synthetic process. nih.gov These methods separate components of a mixture based on their differential distribution between a stationary phase and a mobile phase. nih.gov

Column Chromatography: This is a widely used method for the purification of pyrazolone derivatives on a preparative scale. semanticscholar.org In a typical application, a silica (B1680970) gel column is used as the stationary phase, and a solvent system, such as a mixture of cyclohexane (B81311) and ethyl acetate, acts as the mobile phase (eluent). semanticscholar.org By carefully selecting the eluent composition, different compounds in a reaction mixture can be separated based on their polarity.

Thin-Layer Chromatography (TLC): TLC is a rapid and convenient analytical technique used to monitor the progress of a reaction and to identify the components in a mixture. nih.gov A small amount of the reaction mixture is spotted onto a plate coated with an adsorbent like silica gel, and the plate is developed in a suitable solvent system. The separated spots can be visualized under UV light or by using a staining agent.

These chromatographic methods are crucial for obtaining pure samples of this compound and its analogs, which are essential for accurate spectroscopic characterization and further studies. researchgate.net

Computational Chemistry and Theoretical Insights into 5 Propyl 1,2 Dihydropyrazol 3 One

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of molecules. science.govacs.org By applying DFT, typically using functionals like B3LYP combined with a basis set such as 6-311++G(d,p), researchers can determine the molecule's geometric parameters and electronic properties. science.govcsic.es

The electronic structure is primarily described by the Frontier Molecular Orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its electron-accepting capability. The energy gap between HOMO and LUMO is a crucial indicator of the molecule's kinetic stability and chemical reactivity. acs.org A smaller energy gap suggests higher reactivity.

From these orbital energies, global reactivity descriptors can be calculated to quantify the molecule's chemical behavior. These include electronegativity (χ), chemical hardness (η), and the global electrophilicity index (ω). These parameters provide a quantitative basis for comparing the reactivity of different molecules. acs.org For instance, DFT studies on similar heterocyclic systems have successfully correlated these calculated parameters with experimentally observed reactivity. science.gov

Table 1: Calculated Electronic Properties of 5-Propyl-1,2-dihydropyrazol-3-one

| Parameter | Value (Illustrative) | Description |

|---|---|---|

| HOMO Energy | -6.5 eV | Highest Occupied Molecular Orbital energy, indicating electron-donating ability. |

| LUMO Energy | -1.2 eV | Lowest Unoccupied Molecular Orbital energy, indicating electron-accepting ability. |

| HOMO-LUMO Gap | 5.3 eV | Energy difference, related to chemical stability and reactivity. |

| Electronegativity (χ) | 3.85 eV | A measure of the molecule's ability to attract electrons. |

| Chemical Hardness (η) | 2.65 eV | Resistance to change in electron distribution. |

| Electrophilicity (ω) | 2.80 eV | A measure of the molecule's propensity to act as an electrophile. |

Note: The values in this table are illustrative and represent typical data obtained from DFT calculations.

Molecular Dynamics Simulations and Conformational Searching

Molecular Dynamics (MD) simulations are a computational method used to study the time-dependent behavior of molecules, providing insights into their dynamic properties and conformational landscapes. longdom.orgmdpi.com For this compound, MD simulations can explore the various conformations accessible to the molecule, particularly the rotation of the flexible propyl group attached to the pyrazolone (B3327878) ring. ucr.edu

Conformational searching is a critical aspect of these simulations, aiming to identify the most stable, low-energy conformers of the molecule. ucr.edunih.gov This is often achieved by systematically rotating the single bonds of the propyl chain and calculating the potential energy of each resulting geometry. The results of such a search reveal the preferred spatial arrangement of the atoms. For the propyl group, different staggered conformations (anti and gauche) relative to the pyrazolone ring will have distinct energies. Identifying the global minimum energy conformation is crucial, as it represents the most populated state of the molecule under equilibrium conditions. nih.gov These simulations help in understanding how the molecule's shape influences its interactions with other molecules. rsc.org

Table 2: Relative Energies of this compound Conformers

| Conformer | Dihedral Angle (C-C-C-C) | Relative Energy (kcal/mol) (Illustrative) | Population (%) (Illustrative) |

|---|---|---|---|

| Anti | ~180° | 0.00 | 70% |

| Gauche (+) | ~+60° | 0.95 | 15% |

| Gauche (-) | ~-60° | 0.95 | 15% |

Note: The values in this table are illustrative, based on typical energy differences between anti and gauche conformers for an alkyl chain.

Prediction of Spectroscopic Parameters

Theoretical calculations are highly valuable for predicting and interpreting spectroscopic data. Methods like Gauge-Including Atomic Orbital (GIAO) combined with DFT are widely used to predict Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C). csic.es By calculating the magnetic shielding tensors for each nucleus in the optimized molecular structure, a theoretical NMR spectrum can be generated. Comparing these predicted spectra with experimental data is a powerful way to confirm the structure and assign signals to specific atoms in the molecule. csic.esmdpi.com

Similarly, DFT calculations can predict vibrational frequencies, which correspond to the peaks observed in an Infrared (IR) spectrum. researchgate.net The calculated frequencies and their intensities help in assigning the vibrational modes of the molecule, such as the C=O stretch of the pyrazolone ring, N-H bending, and C-H stretching vibrations of the propyl group. Discrepancies between calculated and experimental frequencies, often addressed by applying a scaling factor, can provide further structural insights. science.gov

Table 3: Predicted vs. Experimental Spectroscopic Data for this compound

| Parameter | Predicted Value (Illustrative) | Experimental Value (Hypothetical) | Assignment |

|---|---|---|---|

| ¹H NMR (δ, ppm) | 2.5 | 2.4 | CH₂ (alpha to ring) |

| ¹³C NMR (δ, ppm) | 175.0 | 174.5 | C=O (carbonyl) |

| IR Freq. (cm⁻¹) | 1680 | 1675 | C=O Stretch |

| IR Freq. (cm⁻¹) | 3250 | 3240 | N-H Stretch |

Note: The values in this table are illustrative examples of what would be obtained from spectroscopic predictions and are not based on measured data.

Theoretical Studies of Reaction Mechanisms and Transition States

Computational chemistry is instrumental in elucidating the mechanisms of chemical reactions. For pyrazolones, this includes studying their synthesis, typically through the cyclocondensation of a β-keto ester with hydrazine (B178648), and their subsequent reactions. mdpi.comnih.gov DFT calculations can map out the entire potential energy surface of a reaction, identifying the structures of reactants, products, intermediates, and, crucially, the transition states that connect them. researchgate.net

The transition state is the highest energy point along the reaction coordinate and represents the energy barrier that must be overcome for the reaction to proceed. By calculating the energy of the transition state, chemists can determine the activation energy, which is a key factor governing the reaction rate. These theoretical studies can also reveal the detailed geometric changes that occur during a reaction, providing a step-by-step molecular movie of the transformation. researchgate.net This knowledge is invaluable for optimizing reaction conditions to improve yields and for designing new synthetic routes. mdpi.com

Applications of 5 Propyl 1,2 Dihydropyrazol 3 One and Its Derivatives in Synthetic Organic Chemistry

Utilization as Key Building Blocks in Heterocyclic Synthesis

Pyrazolone (B3327878) derivatives, including 5-propyl-1,2-dihydropyrazol-3-one, are fundamental building blocks in the synthesis of more complex heterocyclic systems. rsc.orgrsc.org Their multiple reactive sites allow for a variety of chemical transformations, making them powerful synthons for constructing fused and spiro-heterocyclic compounds. rsc.orgresearchgate.net

One of the most prominent applications is in multicomponent reactions to create pyranopyrazoles. researchgate.netmdpi.com For instance, pyrazolones react with aldehydes and malononitrile (B47326) in one-pot, four-component reactions to yield dihydropyrano[2,3-c]pyrazole derivatives. mdpi.com These reactions are often catalyzed and can be performed in aqueous media, highlighting a green chemistry approach. researchgate.net The pyrazolone acts as a C-H acid, enabling reactions like Knoevenagel condensation followed by Michael addition to form these fused ring systems. ijpsr.com The general structure of this compound allows it to participate in such cyclocondensation reactions, serving as a precursor for a library of complex heterocyclic molecules with potential biological activities. mdpi.com

Research has demonstrated various synthetic strategies for these transformations, including catalyst-free methods and catalysis by acids, bases, nanoparticles, and phase transfer catalysts. researchgate.net The synthesis of spiro[indoline-3,4-pyrano[2,3-c]pyrazole] derivatives is another example where pyrazolones are used as the key starting material in four-component reactions. researchgate.net

| Reaction Type | Reactants | Product | Key Feature of Pyrazolone | Reference |

|---|---|---|---|---|

| Four-Component Reaction | Pyrazolone, Aldehyde, Malononitrile, Hydrazine (B178648) Hydrate (B1144303) | Dihydropyrano[2,3-c]pyrazoles | Acts as an active methylene (B1212753) compound for condensation and cyclization. | mdpi.com |

| Four-Component Reaction | Isatin, Malononitrile/Cyanoacetic ester, Pyrazolone, Hydrazine | Spiro[indoline-3,4-pyrano[2,3-c]pyrazoles] | Serves as a nucleophile in the formation of the spirocyclic system. | researchgate.net |

| Tandem Knoevenagel–Michael reaction | Pyrazolone (2 equiv.), Aromatic aldehyde | 4,4'-(Arylmethylene)bis(pyrazolone) | Participates in both condensation and subsequent Michael addition. | ijpsr.com |

Development of Ligands and Catalysts

The nitrogen atoms within the pyrazole (B372694) ring make pyrazolone derivatives excellent candidates for ligands in coordination chemistry. reed.edu These ligands can coordinate with a variety of metal ions to form complexes with significant catalytic activity. reed.edubohrium.com Pyrazolone-based ligands are increasingly popular in catalysis due to their synthetic accessibility and the diverse coordination modes they can adopt. reed.edu

Derivatives of pyrazoles have been synthesized to act as ligands for metal ions like copper(II), forming complexes that mimic the catalytic activity of enzymes such as catecholase. bohrium.comarabjchem.orgresearchgate.net These complexes have shown excellent catalytic performance in the oxidation of catechol to o-quinone. bohrium.comresearchgate.net The efficiency of these catalytic systems is influenced by several factors, including the nature of the substituents on the pyrazole ring, the type of metal ion, the counter-anion in the metal salt, and the solvent used. bohrium.comarabjchem.org For example, studies on copper(II) complexes with various pyrazolyl ligands demonstrated that the rate of catechol oxidation is highly dependent on the specific ligand structure and the copper salt used (e.g., CuSO₄, CuCl₂). arabjchem.org

While direct studies on this compound as a ligand are not extensively documented in the provided results, the principles established with other substituted pyrazolones are applicable. For instance, n-propyl-substituted pyrazolone derivatives have been synthesized and used in the formation of metal complexes, indicating that the propyl group is compatible with ligand synthesis and catalytic applications. nih.gov Furthermore, pyrazole ligands have been shown to significantly enhance the catalytic activity of titanium iso-propoxide for the ring-opening polymerization of L-lactide, demonstrating their utility beyond oxidation reactions. rsc.org

| Ligand Type | Metal Ion | Reaction Catalyzed | Key Findings | Reference |

|---|---|---|---|---|

| Pyrazole-based tridentate ligands | Copper(II) | Oxidation of catechol to o-quinone | Catalytic activity is dependent on the ligand structure, copper salt anion, and solvent. | bohrium.comarabjchem.org |

| Pyrazole ligands | Titanium(IV) | Ring-opening polymerization of L-lactide | Use of pyrazole ligands greatly enhanced the catalytic activity compared to the metal alkoxide alone. | rsc.org |

| Pyrazolone-based Schiff base ligands | Various transition metals | Oxidation, hydrolysis, etc. | Complexes exhibit interesting features including catalytic activity and serve as models for metalloenzymes. | reed.edu |

Precursors for Advanced Material Science Intermediates (e.g., in Dye Chemistry Research)

Pyrazolone derivatives are important precursors in the synthesis of dyes and pigments. ijpsr.comroyal-chem.comresearchgate.net Their chemical structure allows for the creation of azo dyes, which are a significant class of colorants used in the textile industry and other applications. nih.govrsc.org The pyrazolone moiety can be diazotized and coupled with other aromatic compounds to produce brightly colored molecules. nih.gov

Specifically, compounds like 5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one are used as coupling components in the synthesis of disperse dyes for polyester (B1180765) fabrics. rsc.org The synthesis often involves a diazo-coupling electrophilic substitution reaction where a diazonium salt reacts with the active methylene group at the C4 position of the pyrazolone ring. rsc.org The resulting azo pyrazolone dyes exhibit a range of colors and are valued for their dyeing properties. nih.govresearchgate.net

The general reactivity of the pyrazolone ring in this compound makes it a suitable candidate for similar applications in dye chemistry. The substituent at the 5-position can influence the final color and properties of the dye. Research has explored the synthesis of various heterocyclic azo dyes derived from pyrazolones, which have shown applications not only as colorants but also as functional materials with potential biological activities. nih.gov

Research Applications in Agrochemical Design (e.g., as Chemical Intermediates)

The pyrazole scaffold is a well-established pharmacophore in the design of agrochemicals. neliti.comroyal-chem.comresearchgate.net Pyrazole and pyrazolone derivatives are used as chemical intermediates in the synthesis of a wide range of pesticides, including herbicides and insecticides. royal-chem.comscholarsresearchlibrary.com

In herbicide research, pyrazole derivatives have been developed as inhibitors of the enzyme 4-hydroxyphenylpyruvate dioxygenase (HPPD), a key target for controlling weeds in crops. acs.org For example, novel pyrazole derivatives containing a benzoyl scaffold have been synthesized and shown to exhibit potent pre- and post-emergence herbicidal activities with good crop safety, particularly for maize, cotton, and wheat. acs.org

In the field of insecticides, N-pyridylpyrazolecarboxamides and pyrazole methanesulfonates have been synthesized and shown to be effective against various insect pests. nih.gov The synthesis of these active agrochemical ingredients often starts from simpler pyrazole or pyrazolone building blocks. scholarsresearchlibrary.com The cyclization of a substituted hydrazine with a β-keto ester (like an ethyl 3-oxohexanoate, the precursor for the propyl-pyrazolone) is a common method to produce the core pyrazolone structure, which is then further functionalized. scholarsresearchlibrary.comresearchgate.net Therefore, this compound serves as a valuable intermediate, providing a core structure that can be elaborated to create new potential agrochemicals.

Role in Mechanistic Studies of Chemical Processes (e.g., Interaction with Radical Species in Model Systems)

Pyrazolone derivatives have been employed in mechanistic studies, particularly those involving radical species. A well-known example is Edaravone (B1671096) (5-methyl-2-phenyl-1,2-dihydropyrazol-3-one), which is a potent free radical scavenger. It is used to study and mitigate the effects of oxidative stress and has been shown to quench active oxygen species and inhibit lipid peroxidation.

The ability of the pyrazolone ring to interact with radicals makes it a useful tool for investigating reaction mechanisms. For instance, in studies of enzymatic reactions like those catalyzed by cytochrome P450, radical intermediates are often generated. nih.gov While not a direct radical clock, the behavior of pyrazolone derivatives in such systems can provide insight into the presence and reactivity of radical species. The basic principle of a radical clock involves a molecular rearrangement that occurs at a known rate, which can be compared to the rate of a trapping reaction to probe the lifetime of a radical intermediate. nih.gov

The interaction of pyrazolone derivatives with radicals can be studied to understand the mechanisms of radical-mediated processes. The generation of iminyl radicals from the pyrolysis of related triazapentadiene derivatives has been shown to lead to cyclization reactions, with mechanistic investigations revealing the involvement of spirodienyl radical intermediates. acs.org The structure of this compound, as an analogue of Edaravone, makes it a suitable candidate for use as a model compound in studies on radical scavenging and the mechanisms of antioxidant activity.

Emerging Research Frontiers and Future Perspectives for 5 Propyl 1,2 Dihydropyrazol 3 One Chemistry

Development of Novel and Efficient Synthetic Routes for Advanced Functionalization

The classical synthesis of pyrazolones, typically involving the condensation of β-ketoesters with hydrazines, is being supplemented by a host of modern synthetic methods aimed at greater efficiency, complexity, and functional group tolerance. nih.gov These emerging routes are critical for creating advanced derivatives of 5-Propyl-1,2-dihydropyrazol-3-one, enabling fine-tuning of its chemical and physical properties.

Recent strategies focus on the direct functionalization of the pyrazolone (B3327878) core, particularly at the C-4 position, which is known for its reactivity. nih.gov Key developments include:

Multicomponent Reactions (MCRs): These reactions combine three or more starting materials in a single step to build complex molecules, offering high atom economy and efficiency. tandfonline.comresearchgate.net Four-component reactions have been developed to synthesize highly functionalized pyrazolones by reacting hydrazines, β-ketoesters, isocyanides, and acetylenic esters. tandfonline.com Such strategies could be adapted to introduce diverse substituents onto a this compound template.

Photoredox Catalysis: Visible-light-mediated photoredox catalysis has emerged as a powerful tool for radical-based transformations under mild conditions. This approach has been successfully used for the arylative and arylsulfonylative radical cascades of N-acryloylhydrazides to yield functionalized pyrazolones, demonstrating broad substrate scope and high functional group tolerance. rsc.org

Hypervalent Iodine-Mediated Reactions: The use of hypervalent iodine reagents, such as PhICl₂, facilitates the thio- and selenocyanation of the pyrazole (B372694) skeleton at the C-4 position under metal-free conditions. beilstein-journals.org This method involves the in situ generation of a reactive electrophilic species (e.g., Cl-SCN) that readily reacts with the pyrazole ring. beilstein-journals.org

N-Heterocyclic Carbene (NHC) Catalysis: Organocatalysis using N-heterocyclic carbenes enables novel transformations. For instance, the enantioselective annulation of pyrazolones with α,β-unsaturated aldehydes can produce dihydropyranone-fused pyrazoles in good yields. acs.org

These advanced synthetic methods provide a versatile toolkit for creating libraries of this compound derivatives with tailored functionalities.

Table 1: Modern Synthetic Routes for Pyrazolone Functionalization

| Method | Key Reagents/Catalyst | Type of Functionalization | Key Advantages | Reference |

|---|---|---|---|---|

| Multicomponent Reaction (MCR) | Arylhydrazine, Alkyl Acetoacetate (B1235776), Isocyanide, Acetylenic Ester | Creates highly substituted pyrazolones in one pot | High efficiency, complexity generation | tandfonline.com |

| Photoredox Catalysis | Photocatalyst (e.g., Ru(bpy)₃²⁺), Diaryliodonium Reagents | Arylation, Arylsulfonylation | Mild reaction conditions, high functional group tolerance | rsc.org |

| Hypervalent Iodine Chemistry | PhICl₂, NH₄SCN/KSeCN | Thiocyanation, Selenocyanation at C-4 | Metal-free, mild conditions | beilstein-journals.org |

| N-Heterocyclic Carbene (NHC) Catalysis | Chiral NHC catalyst, Oxidant | Enantioselective annulation reactions | Access to chiral fused-ring systems | acs.org |

| Vilsmeier-Haack Reaction | POCl₃/DMF | Formylation at C-4 | Effective route to pyrazole-4-carbaldehydes | mdpi.com |

Advanced Mechanistic Investigations via In Situ Spectroscopic Techniques

A deeper understanding of reaction mechanisms is crucial for optimizing existing synthetic methods and discovering new transformations. While traditional methods rely on the isolation and characterization of intermediates, the transient and reactive nature of many intermediates in pyrazolone chemistry necessitates more advanced techniques. The use of in situ spectroscopic methods allows for the direct observation of reactive species and catalytic cycles in real-time.

For example, in situ X-ray absorption spectroscopy has been employed to probe the oxidation state and coordination environment of metal catalysts in pyrazole-based systems. nih.gov In the cobalt-catalyzed peroxidative oxidation of cyclohexane (B81311) using pyrazole ligands, this technique revealed that the active catalytic species contains a Co(III) site, providing critical insight into the reaction mechanism. nih.gov

Furthermore, the combination of kinetic studies and spectroscopic analysis is a powerful approach. In the study of catechol oxidation catalyzed by in situ formed copper-pyrazole complexes, UV-Vis spectroscopy was used to monitor the reaction progress and determine kinetic parameters like Vmax and Km, which depend on the ligand structure and reaction solvent. mdpi.com Such studies provide a detailed picture of how the catalyst and substrate interact, paving the way for the rational design of more efficient catalysts. mdpi.com The application of these advanced in situ techniques to reactions involving this compound could elucidate complex reaction pathways and facilitate the development of highly selective and efficient functionalization reactions.

Computational Design of New Reactions and Derivatizations

Computational chemistry has become an indispensable tool for accelerating the discovery and optimization of new pyrazole derivatives and the reactions used to synthesize them. eurasianjournals.com By modeling molecules and simulating their behavior, researchers can predict properties, understand reaction mechanisms, and design new compounds with desired characteristics before committing to extensive laboratory work. eurasianjournals.comhilarispublisher.com

Key computational techniques applied to pyrazole chemistry include:

Density Functional Theory (DFT): DFT calculations are widely used to investigate the electronic structure, stability, and reactivity of pyrazole derivatives. eurasianjournals.com This method can elucidate reaction mechanisms, predict the outcomes of reactions, and explain the influence of different substituents on the molecule's properties. nih.govresearchgate.net

Molecular Docking and Dynamics (MD) Simulations: These techniques are vital in drug discovery for predicting how a pyrazole derivative might bind to a biological target, such as an enzyme or receptor. hilarispublisher.comacs.org MD simulations further explore the dynamic behavior and conformational flexibility of these molecules over time, providing a more realistic view of their interactions. eurasianjournals.comresearchgate.net

Quantitative Structure-Activity Relationship (QSAR): QSAR models establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. hilarispublisher.com These predictive models help identify the key structural features—such as electronic, steric, and hydrophobic properties—that are essential for a desired outcome, thereby guiding the design of more potent and selective derivatives. hilarispublisher.com

For this compound, these computational approaches could be used to design novel functionalization reactions, predict the impact of new substituents on its properties, and screen for potential applications by simulating its interaction with various chemical and biological systems. mdpi.com

Table 2: Computational Tools in Pyrazole Chemistry

| Computational Method | Primary Application | Key Insights Provided | Reference |

|---|---|---|---|

| Density Functional Theory (DFT) | Electronic structure, Reaction mechanisms | Molecular orbital energies (HOMO/LUMO), charge distribution, transition state energies | eurasianjournals.comresearchgate.net |

| Molecular Dynamics (MD) Simulations | Dynamic behavior, Conformational analysis | Binding stability, solvent effects, interaction pathways | eurasianjournals.comresearchgate.net |

| Molecular Docking | Predicting binding modes to targets | Binding affinity, orientation in active sites, key interactions | hilarispublisher.comacs.org |

| Quantitative Structure-Activity Relationship (QSAR) | Predicting biological activity | Correlation of structural features with activity, design of new analogs | hilarispublisher.com |

Integration into Supramolecular Assemblies and Complex Architectures

The ability of the pyrazole ring to participate in various non-covalent interactions, especially hydrogen bonding and coordination with metal ions, makes it an excellent building block for the construction of supramolecular assemblies and complex architectures. rsc.orgmdpi.com The future of this compound chemistry extends into materials science, where its derivatives could be integrated into larger, functional systems.

Researchers have utilized pyrazole-based ligands to create sophisticated coordination compounds and metal-organic frameworks (MOFs). mdpi.comconicet.gov.ar The final architecture of these assemblies is directed by a combination of non-covalent interactions, including hydrogen bonding, π-π stacking, C-H···π, and anion-π interactions, which collectively stabilize the extended structures. mdpi.com

A fascinating aspect of this research is pathway complexity, where the self-assembly process can be kinetically or thermodynamically controlled to form different types of aggregates (e.g., J-aggregates vs. H-aggregates) with distinct photophysical properties. rsc.org For instance, BODIPY dyes functionalized with pyrazole motifs have been shown to form supramolecular polymers whose aggregation pathway can be controlled, leading to materials with potential applications in luminescence temperature sensing. rsc.org

By strategically functionalizing the this compound core, it is conceivable to design new ligands for self-assembly into novel supramolecular structures. These complex architectures could find applications as sensors, catalysts, or smart materials, representing a significant expansion from the traditional applications of pyrazolones.

Q & A

Q. What are the standard synthetic routes for 5-Propyl-1,2-dihydropyrazol-3-one, and how can purity be validated?

A common method involves condensation of hydrazine derivatives with β-keto esters under acidic conditions. For example, refluxing a propyl-substituted β-keto ester with hydrazine in the presence of acetic acid yields the dihydropyrazol-3-one core. Post-synthesis, purity can be confirmed via thin-layer chromatography (TLC) using a solvent system of toluene, ethyl acetate, and water (8.7:1.2:1.1 v/v/v), visualized with iodine vapor . Recrystallization in ethanol further enhances purity. Structural validation should employ ¹H-NMR and LC-MS to confirm the propyl substituent and ring closure .

Q. Which spectroscopic techniques are critical for characterizing this compound?

Elemental analysis ensures stoichiometric accuracy, while ¹H-NMR confirms the propyl chain (δ ~0.8–1.6 ppm for -CH2-CH2-CH3) and the dihydropyrazole ring protons (δ ~5–7 ppm). LC-MS provides molecular ion peaks and fragmentation patterns to verify the molecular weight (e.g., [M+H]+ at m/z 140–160 range). Discrepancies in NMR integration ratios or unexpected LC-MS adducts may indicate impurities, necessitating repeated purification .

Advanced Research Questions

Q. How can computational methods like molecular docking optimize the bioactivity of this compound derivatives?

Molecular docking studies using software such as AutoDock Vina can predict binding affinities to target proteins (e.g., enzymes or receptors). For instance, substituting the propyl group with electron-withdrawing groups may enhance interactions with catalytic pockets. ADME analysis (via SwissADME) further evaluates pharmacokinetic properties, such as LogP for lipophilicity, to prioritize derivatives for synthesis .

Q. What experimental strategies address contradictions in spectroscopic data for dihydropyrazol-3-one derivatives?

Conflicting NMR signals (e.g., unexpected splitting or shifts) may arise from tautomerism or residual solvents. To resolve this:

Q. How can adsorption studies on indoor surfaces inform the stability of this compound in environmental chemistry?

Advanced microspectroscopic imaging (e.g., ToF-SIMS or AFM-IR) can map adsorption dynamics on silica or polymer surfaces, simulating indoor environments. Controlled humidity and oxidant exposure (e.g., ozone) reveal degradation pathways. Kinetic modeling of adsorption/desorption rates under varying pH (6.5–8.0) clarifies environmental persistence .

Methodological Challenges and Solutions

Q. What are the challenges in optimizing reaction yields for propyl-substituted dihydropyrazol-3-ones?

Key issues include steric hindrance from the propyl group and competing side reactions (e.g., over-alkylation). Solutions:

Q. How can residual solvents in synthesized this compound be quantified to meet pharmacopeial standards?

Gas chromatography (GC) with headspace sampling is recommended. For example, a buffer of ammonium acetate (15.4 g/L, pH 6.5 adjusted with acetic acid) ensures compatibility with hydrophilic interaction chromatography (HILIC) columns. Residual acetic acid or ether must be <500 ppm per ICH guidelines .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.